(4-Bromo-phenyl)-cyclopentyl-acetic acid
Overview
Description
“(4-Bromo-phenyl)-cyclopentyl-acetic acid”, also known as ‘BPCA,’ is a chemical compound used as a non-steroidal anti-inflammatory drug (NSAID) and an analgesic. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It has a molecular weight of 283.16 g/mol.
Synthesis Analysis
The synthesis of 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C13H15BrO2 . The InChI code is 1S/C13H15BrO2/c14-11-7-5-10 (6-8-11)12 (13 (15)16)9-3-1-2-4-9/h5-9,12H,1-4H2, (H,15,16) and the InChI key is QXBDOMRNBZRJKA-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis (4-bromobenzyl) ketone .Physical and Chemical Properties Analysis
This compound is a white solid . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications
Synthesis and Crystallographic Studies
- Synthesis Methods and Molecular Structure : The compound similar to (4-Bromo-phenyl)-cyclopentyl-acetic acid, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized through regioselective bromination, showcasing its structural configuration and electronic properties through crystallographic studies (Guzei, Gunderson, & Hill, 2010).
Applications in Material Science
- Liquid Crystal Display Materials : Bromo-substituted aromatic compounds like 4-bromo-4'-hydroxybiphenyl, synthesized using 4-hydroxybiphenyl, are critical intermediates for liquid crystal display materials. The synthesis processes demonstrate the use of bromo-substituted phenyl compounds in developing advanced materials (Guo-du, 2001).
Chemical Synthesis and Derivatives
- Heterocyclic Compound Synthesis : The reaction of 4-Bromo-1-phenyl-3,5-pyrazolidinedione with nucleophilic reagents led to the formation of various heterocyclic systems and derivatives, highlighting the compound's versatility in synthetic organic chemistry (Abdel-rahman, Khodairy, Ghattas, & Younes, 2004).
Environmental Applications
- Waste Separation and Environmental Remediation : The compound 4-Bromophenyl acetate, similar in structure to this compound, was effectively separated from industrial residues using ZSM-5, a type of zeolite, indicating the role of such compounds in environmental waste management and remediation (Smith, He, & Taylor, 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)-2-cyclopentylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDOMRNBZRJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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